molecular formula C21H19N5O4 B12184499 N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12184499
M. Wt: 405.4 g/mol
InChI Key: AIAYTGZIWQRMIS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an isoindole core, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe methoxyethyl side chain is then introduced through an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and isoindole core are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
  • 1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)-N-methylmethanamine hydrochloride
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

This compound is unique due to its combination of a triazole ring and an isoindole core, which provides distinct chemical and biological properties

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C21H19N5O4/c1-30-9-8-23-19(27)15-4-7-17-18(10-15)21(29)26(20(17)28)16-5-2-14(3-6-16)11-25-13-22-12-24-25/h2-7,10,12-13H,8-9,11H2,1H3,(H,23,27)

InChI Key

AIAYTGZIWQRMIS-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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